(6-methoxypyridin-3-yl)(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a molecule with potential antineoplastic activity . Upon oral administration, it affects oxidative phosphorylation in mitochondria of metabolically-active tumor cells, which reduces both energy production and tumor cell proliferation .
Synthesis Analysis
The synthesis of this compound has been reported in several studies . For instance, a series of 1-substituted-3(5)-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)pyrazoles has been synthesized and evaluated for their ALK5 inhibitory activity .Molecular Structure Analysis
The molecular structure of this compound is complex, and key residues that define the inhibitor pocket include EZH2 SET domain Tyr661, Phe665, Tyr658, and Phe686, the EZH2 SAL region Tyr111 and Met110, and EED residues His213 and Asp237 .Chemical Reactions Analysis
This compound has been involved in various chemical reactions. For instance, it has been reported that the combination of replacement of a quinoxalin-6-yl moiety of 6 with a [1,2,4]triazolo [1,5-a]pyridin-6-yl moiety, insertion of a methyleneamino linker, and a o-F substituent in the phenyl ring markedly increased ALK5 inhibitory activity .Physical And Chemical Properties Analysis
The molecular weight of this compound is 937.1 g/mol . More detailed physical and chemical properties are not available in the retrieved sources.Scientific Research Applications
Antimicrobial Activity
Imidazole derivatives are known for their broad spectrum of antimicrobial properties. They have been studied for their effectiveness against bacteria, fungi, and protozoa. The presence of the imidazole ring in the compound contributes to its potential as an antimicrobial agent, which can be leveraged in the development of new antibiotics and antifungal medications .
Anti-inflammatory Applications
The anti-inflammatory properties of imidazole derivatives make them candidates for the treatment of chronic inflammatory diseases. Research into the modulation of inflammatory pathways by these compounds could lead to new therapies for conditions such as arthritis and asthma .
Antioxidant Potential
Imidazole compounds have been evaluated for their antioxidant potential, which is crucial in combating oxidative stress-related diseases. They can act as scavengers for free radicals, thereby protecting cells from damage .
Drug Synthesis
The structural complexity of imidazole-containing compounds allows for the synthesis of a wide range of drugs. The compound could serve as a key intermediate in the synthesis of various pharmacologically active molecules .
Sensor Development
Imidazole derivatives can be incorporated into sensor technologies due to their reactivity and ability to form complexes with different substances. This compound could be used in the development of gas sensors or biosensors .
Solar Cell Technology
The electronic properties of imidazole derivatives make them suitable for use in solar cell technology. They can be used as hole transporting materials (HTMs) in the fabrication of perovskite solar cells, contributing to the efficiency of these renewable energy devices .
Mechanism of Action
properties
IUPAC Name |
(6-methoxypyridin-3-yl)-[4-(1-methylimidazol-2-yl)sulfonylpiperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4S/c1-19-10-7-17-16(19)25(22,23)13-5-8-20(9-6-13)15(21)12-3-4-14(24-2)18-11-12/h3-4,7,10-11,13H,5-6,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJOCRVNBKAINBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1S(=O)(=O)C2CCN(CC2)C(=O)C3=CN=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6-methoxypyridin-3-yl)(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)methanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.